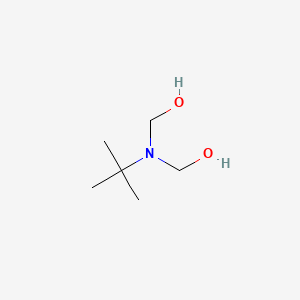

(tert-Butylazanediyl)dimethanol

Description

Contextualization within Modern Organic and Inorganic Chemistry

In the realm of modern chemistry, (tert-Butylazanediyl)dimethanol serves as a versatile building block and ligand. Its structure, featuring a tertiary amine and two primary alcohol functional groups, allows for a diverse range of chemical transformations.

In Organic Chemistry:

The compound is recognized as a useful intermediate in organic synthesis. The presence of the bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. The hydroxyl groups can be functionalized to introduce other chemical moieties, making it a valuable scaffold for the synthesis of more complex molecules. For instance, N-alkyl diethanolamines are employed in the synthesis of various fine chemicals and pharmaceutical intermediates. patsnap.com The tert-butyl group, in particular, is a common feature in a variety of organic compounds, where it is used to create specific steric environments.

In Inorganic Chemistry:

This compound is particularly significant in coordination chemistry, where it acts as a chelating ligand. chemicalbook.com The nitrogen and two oxygen atoms can coordinate to a central metal ion, forming stable metal complexes. byjus.com The geometry and electronic properties of these complexes can be tuned by the nature of the metal and the ligand itself. This ability to form well-defined coordination compounds makes it a subject of interest in the study of catalysis, materials science, and bioinorganic chemistry. mssambad.org The structure of such complexes can lead to different isomers, which is a crucial aspect of coordination chemistry. libretexts.org

Significance of N-Alkyl Dialcohol Structures in Chemical Sciences

The N-alkyl dialcohol structural motif, of which this compound is a prime example, is of considerable importance in the chemical sciences. These compounds are a subclass of amino alcohols, which are widely utilized in various chemical applications.

The key features contributing to their significance include:

Chelating Ability: The presence of both nitrogen and oxygen donor atoms allows these molecules to act as bidentate or tridentate ligands, forming stable chelate rings with metal ions. This property is fundamental to their use in coordination chemistry and catalysis. byjus.com

Protic and Basic Nature: The hydroxyl groups can act as proton donors, while the tertiary amine is a Lewis base. This dual functionality allows them to participate in a variety of acid-base and hydrogen-bonding interactions, influencing reaction mechanisms and the properties of resulting materials.

Versatility in Synthesis: The alcohol functionalities can be readily converted into other functional groups, such as ethers, esters, and halides, providing a platform for the synthesis of a wide array of derivatives with tailored properties.

Overview of Research Trajectories for this compound and Analogues

Current research involving this compound and its analogues is focused on several promising areas:

Catalysis: There is ongoing research into the use of metal complexes derived from N-alkyl dialcohols as catalysts for various organic transformations. The steric and electronic properties of the ligand can be modified to influence the activity and selectivity of the catalyst. For example, related alkyl and aryl complexes are used as catalysts in cross-coupling and hydrogenation reactions. numberanalytics.com

Materials Science: These compounds and their derivatives are being explored as building blocks for functional materials. For instance, their ability to form coordination polymers and metal-organic frameworks (MOFs) is an active area of investigation. These materials have potential applications in gas storage, separation, and sensing.

Bioinorganic and Medicinal Chemistry: Analogues of this compound are being studied for their potential biological activity. The ability to form stable metal complexes is relevant in the design of metal-based therapeutic and diagnostic agents.

Compound Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H15NO2 |

| Molecular Weight | 133.19 g/mol nih.gov |

| IUPAC Name | [tert-butyl(hydroxymethyl)amino]methanol nih.gov |

| CAS Number | 55686-22-1 nih.gov |

| XLogP3 | 0.1 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Properties

IUPAC Name |

[tert-butyl(hydroxymethyl)amino]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(2,3)7(4-8)5-9/h8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOYDJAIEJKTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573927 | |

| Record name | (tert-Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-22-1 | |

| Record name | (tert-Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Tert Butylazanediyl Dimethanol

Established Synthetic Routes to (tert-Butylazanediyl)dimethanol

The primary and most well-established method for the synthesis of this compound is through the aminomethylation of tert-butylamine (B42293) with formaldehyde (B43269). This reaction is a specific example of the broader class of Mannich reactions. nih.gov

Aminomethylation and Related Reaction Pathways

Aminomethylation involves the introduction of an aminomethyl group into a substrate. In the case of this compound synthesis, two hydroxymethyl groups are added to the nitrogen atom of tert-butylamine. The reaction typically proceeds by the addition of formaldehyde to tert-butylamine, forming a hemiaminal intermediate, which can then react further with another molecule of formaldehyde to yield the final product. nih.gov The reaction is often carried out in an aqueous solution of formaldehyde (formalin). mdpi.com

The reaction can be catalyzed by both acids and bases. In many instances, the reaction proceeds without the need for an external catalyst, with the basicity of the amine itself facilitating the reaction. The general pathway can be described as follows:

Nucleophilic attack of the amine on the carbonyl carbon of formaldehyde.

Proton transfer to form a hemiaminal (aminomethanol).

Reaction of the hemiaminal with a second equivalent of formaldehyde to form the di-substituted product.

Research has also explored the use of N,N'-bisarylmethylenediamines, which are prepared from primary arylamines and formaldehyde, as precursors in reactions that yield related heterocyclic structures. researchgate.net

Utilization of tert-Butylamine as a Key Raw Materialnih.gov

Tert-butylamine is the foundational precursor for the synthesis of this compound. elsevierpure.com It is a primary aliphatic amine characterized by a bulky tert-butyl group, which influences its reactivity. Commercially, tert-butylamine is often produced through the direct amination of isobutylene (B52900) using zeolite catalysts. elsevierpure.com Alternative laboratory preparations include the hydrogenolysis of 2,2-dimethylethylenimine or via tert-butylphthalimide. elsevierpure.com

A notable synthesis route to tert-butylamine itself involves the use of methyl tert-butyl ether (MTBE) and urea (B33335). In this process, urea is dissolved in concentrated sulfuric acid, followed by the addition of MTBE to form tert-butyl urea. The tert-butyl urea is then hydrolyzed with a sodium hydroxide (B78521) solution to yield tert-butylamine. mdpi.com Another method involves the reaction of MTBE with hydrocyanic acid to produce tert-butyl formamide, which is subsequently hydrolyzed. mdpi.com

Advanced Synthetic Strategies for Functionalization and Derivatization

While the direct aminomethylation of tert-butylamine is a straightforward method for producing this compound, more advanced strategies are being explored to achieve greater control over the synthesis of its derivatives and to improve the efficiency of the reaction.

Exploration of Stereo- and Regioselective Synthesis Approaches

The synthesis of structurally related chiral amino alcohols has been a significant area of research. For instance, the stereoselective synthesis of (3S,4S)-3-aminodeoxystatine derivatives has been achieved using an N-hydroxymethyl group to direct a stereoselective conjugate addition. youtube.com While not directly applied to this compound, this demonstrates the potential for using hydroxymethyl functionalities to control stereochemistry in similar systems.

Regioselective functionalization is crucial when dealing with more complex molecules. Studies on the base-controlled regioselective functionalization of chloro-substituted quinolines have shown that the choice of metal amides can direct metalation to specific positions on the quinoline (B57606) ring, allowing for subsequent reactions with electrophiles. nih.gov Such principles of regiocontrol could be adapted for the selective functionalization of this compound or its precursors.

Furthermore, the regio- and stereoselective synthesis of (Z,Z)-bis(3-amino-3-oxo-1-propenyl) selenides and diselenides has been developed through the nucleophilic addition of selenium-centered nucleophiles to 2-propynamides, showcasing high levels of control in the formation of specific isomers. researchgate.net

Scalable Production Methods for Research Applicationsresearchgate.net

For research and potential industrial applications, scalable production methods are essential. Catalytic approaches to aminomethylation offer advantages in terms of efficiency and catalyst recyclability. The use of catalysts such as NiCl₂·6H₂O and SmCl₃·6H₂O has been shown to be effective in the aminomethylation of various amines. nih.gov These catalysts can facilitate the reaction under milder conditions and can be recovered and reused, which is beneficial for large-scale synthesis.

The development of processes for preparing unsymmetric secondary tert-butylamines through the reductive amination of aldehydes with tert-butylamine in the presence of hydrogenation catalysts also provides a basis for scalable methods. rsc.org Although this produces secondary amines, the underlying principles of catalytic amination are relevant.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency.

A key aspect of greening the synthesis is the use of aqueous media. The reaction of tert-butylamine with formaldehyde is often carried out in water, which is an environmentally benign solvent. mdpi.com Research into aqueous-mediated N-alkylation of amines has demonstrated the feasibility of using water as a solvent for various amine alkylation reactions, often with the aid of a simple base like sodium bicarbonate.

The use of catalytic systems, as mentioned in the context of scalable production, is also a core principle of green chemistry. Catalysts allow for reactions to proceed with higher atom economy and lower energy input compared to stoichiometric reagents. For example, the catalytic synthesis of N-methyl secondary amides via dehydrative condensation of carboxylic acids with aqueous methylamine (B109427) using a diboronic acid anhydride (B1165640) catalyst highlights a green approach to amide bond formation that can be relevant to the synthesis of related compounds.

The synthesis of furan-based monomers from 5-hydroxymethylfurfural (B1680220) (a biomass-derived platform chemical) through reductive amination using homogeneous Ru(II) catalysts is another example of green synthetic strategies that could be adapted for the synthesis of N,N-bis(hydroxymethyl)amine derivatives from renewable feedstocks. nih.gov

Table of Synthetic Parameters for Aminomethylation Reactions

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| tert-Butylamine | Formaldehyde | Aqueous solution | This compound | mdpi.com |

| Primary Alkylamines | N,N'-bis(dimethylamino)methylurea | Cu-, Ni-, or Sm-containing catalysts | 1,3,5-Triazinan-2-ones(thiones) | nih.gov |

| tert-Butylamine | Aldehydes, Hydrogen | Hydrogenation catalysts | Unsymmetric secondary tert-butylamines | rsc.org |

| 5-Hydroxymethylfurfural | Primary Amines | Homogeneous Ru(II) catalysts | Bis(hydroxylmethylfurfuryl)amine | nih.gov |

Coordination Chemistry and Ligand Design with Tert Butylazanediyl Dimethanol Frameworks

Fundamental Principles of (tert-Butylazanediyl)dimethanol as a Multidentate Ligand

This compound, also known as N,N-bis(hydroxymethyl)-tert-butylamine or N-tert-butyl diethanolamine, is a versatile tridentate ligand in coordination chemistry. Its structure, featuring a central tertiary amine nitrogen atom and two hydroxyl groups, allows it to coordinate with metal ions in various ways. The nitrogen atom, with its lone pair of electrons, acts as a Lewis base, readily forming a coordinate bond with a metal center. The hydroxyl groups can also coordinate to the metal ion, either in their protonated or deprotonated (alkoxide) forms. This flexibility in coordination allows for the formation of a diverse range of metal complexes with different nuclearities and dimensionalities, including mononuclear, dinuclear, and polymeric structures.

This compound typically acts as a chelating ligand, binding to a single metal center through the nitrogen atom and one or both of the oxygen atoms of the hydroxyl groups. This creates stable five-membered chelate rings, which enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. The coordination of the hydroxyl groups can be either monodentate or bidentate, leading to different coordination geometries around the metal ion.

In the case of copper(II) complexes, for instance, this compound has been shown to form dinuclear structures. uevora.pt In these complexes, the ligand can bridge two metal centers, with the alkoxide oxygen atoms acting as the bridging moieties. The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, including the pH and the solvent used.

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the coordination properties of the ligand and the reactivity of the resulting metal complexes. researchgate.net

Steric Influences:

The primary influence of the tert-butyl group is steric hindrance. Its large size can:

Influence Coordination Geometry: The bulkiness of the tert-butyl group can restrict the possible coordination geometries around the metal center, favoring less crowded arrangements.

Control Nuclearity: It can prevent the formation of higher nuclearity clusters by sterically shielding the metal center from further coordination.

Enhance Solubility: The hydrophobic nature of the tert-butyl group can increase the solubility of the metal complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis in such media. uevora.pt

Electronic Influences:

The tert-butyl group is an electron-donating group through induction (+I effect). This electronic effect can:

Increase Electron Density on the Metal Center: By donating electron density to the nitrogen atom and subsequently to the metal center, the tert-butyl group can influence the redox potential of the metal.

Stabilize Higher Oxidation States: The increased electron density on the metal can help to stabilize higher oxidation states.

Modify Reactivity: The electronic properties of the metal center are crucial for its catalytic activity, and the electron-donating nature of the tert-butyl group can modulate this reactivity.

A comparative look at diethanolamine ligands with different N-substituents reveals that larger alkyl groups, such as the butyl group, can enhance the stability of the metal complexes they form.

Application in Homogeneous Catalysis

The unique steric and electronic properties imparted by the this compound ligand make its metal complexes promising candidates for homogeneous catalysis. The ability to tune the ligand framework allows for the rational design of catalysts with specific activities and selectivities.

The synthesis of this compound-based catalysts typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of the ligand itself can be achieved through the reaction of tert-butylamine (B42293) with ethylene (B1197577) oxide. patsnap.comgoogle.com

For example, novel copper(II) coordination compounds have been prepared through the self-assembly reaction of copper(II) salts with N-tert-butyldiethanolamine. uevora.pt These complexes are designed to be soluble in non-polar media to facilitate homogeneous catalysis in such environments. uevora.pt

| Catalyst Precursor | Metal Salt | Resulting Complex |

| N-tert-butyldiethanolamine | Copper(II) acetate | [Cu2(HtBuDea)2(OAc)2] |

| N-tert-butyldiethanolamine | Copper(II) chloride | [Cu2(HBuDea)2Cl2] |

Table 1: Examples of this compound-Based Copper(II) Complexes. uevora.pt

Complexes of this compound have shown activity in various catalytic transformations, particularly in oxidation reactions.

Oxidation:

Copper(II) complexes derived from N-tert-butyldiethanolamine have been investigated as catalysts for the oxidation of cyclohexane. These complexes have demonstrated the ability to catalyze the peroxidative oxidation of alkanes, utilizing peroxides as the oxidizing agent.

In a different context, the photocatalytic oxygenation of N-tert-butyl diethanolamine itself has been studied, leading to the formation of formamides. researchgate.netresearchgate.net This highlights the reactivity of the ligand framework under specific catalytic conditions. The oxidation is believed to proceed at the nitrogen lone pair rather than the primary alcohol groups. researchgate.net

C-H Amination:

Bulky N- and tert-butyl diethanolamine-based Cu(II) complexes have been proposed for use in the radical amidation of cyclohexane. uevora.pt The goal is to achieve direct amidation of inert C-H bonds, a challenging but highly desirable transformation in organic synthesis. uevora.pt The formation of amides can proceed via highly reactive alkyl radical intermediates, and Cu(II) complexes are known to be effective in the radical functionalization of alkanes. uevora.pt

While specific examples of the application of this compound itself in enantioselective catalysis are not prevalent in the searched literature, the principles of ligand design suggest its potential. By introducing chirality into the ligand backbone, for example, by using a chiral starting amine or by modifying the hydroxyl groups with chiral auxiliaries, it is possible to create chiral catalysts.

The steric bulk of the tert-butyl group would play a crucial role in creating a well-defined chiral pocket around the metal center. This steric hindrance can effectively control the orientation of the substrate as it approaches the metal center, leading to the preferential formation of one enantiomer over the other. The study of aminodiol functionalities in enantioselective reactions, such as the addition of diethylzinc to benzaldehyde, has shown that the steric effect of both the aminodiol and the nitrogen substituents are critical for achieving high enantioselectivity. nih.gov

The general mechanism in such chiral catalysis involves the formation of a chiral catalyst-substrate complex. The non-covalent interactions between the ligand and the substrate within this complex, dictated by the steric and electronic properties of the ligand, are responsible for the stereochemical outcome of the reaction.

Heterogeneous Catalysis and Surface Interactions3.3.1. Immobilization Strategies for this compound Ligands3.3.2. Performance in Surface-Mediated Catalytic Processes

Therefore, a detailed and scientifically accurate article focusing solely on the heterogeneous catalytic applications of "this compound" cannot be generated at this time. Further research and publication in this specific area are required to provide the foundational knowledge for such a review.

Applications in Polymer Science and Material Chemistry

(tert-Butylazanediyl)dimethanol as a Monomer or Co-monomer in Polymer Synthesis

The presence of two hydroxyl groups allows this compound to act as a diol monomer, enabling its incorporation into various polymer backbones. The bulky tert-butyl group, on the other hand, can influence the polymer's morphology and physical characteristics in unique ways.

Incorporation into Polymeric Backbones via Polycondensation or Addition Polymerization

This compound can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Similarly, it can react with diisocyanates to produce polyurethanes. The bulky tert-butyl group can disrupt chain packing, leading to polymers with lower crystallinity and increased solubility in organic solvents.

In addition to polycondensation, this diol can be chemically modified to participate in addition polymerization. For instance, its hydroxyl groups can be esterified with acrylic acid or methacrylic acid to form a diacrylate or dimethacrylate monomer, which can then undergo free-radical polymerization.

Design of Specialty Polymers with Pendant this compound Units

Beyond its role in forming the main polymer chain, this compound can be used to create specialty polymers with pendant functional groups. By reacting one of the hydroxyl groups and leaving the other unreacted, the molecule can be attached as a side chain to a polymer backbone. These pendant hydroxyl groups can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching specific functional molecules. This approach allows for the fine-tuning of polymer properties for specific applications.

Role as a Building Block in Advanced Materials

The unique chemical architecture of this compound makes it a valuable building block for the creation of sophisticated materials with tailored functionalities.

Utilization in Cleavable Multi-alcohol-Based Microcapsules and Related Delivery Systems

Recent innovations in delivery systems have explored the use of cleavable multi-alcohol-based building blocks for the formation of microcapsule walls. While not explicitly naming this compound, a patent describes the use of structurally similar amino-diols, such as 2-amino-2-methylpropane-1,3-diol, in creating microcapsules with adaptable covalent networks. These networks can be designed to break under specific conditions, enabling the controlled release of encapsulated active ingredients. The presence of both hydroxyl and amine functionalities in this compound suggests its potential utility in similar applications for creating stimuli-responsive microcapsules for drug delivery or fragrance release.

Contribution to Polyolefin Adhesive Compositions and Performance Enhancement

Reactivity and Mechanistic Investigations of Tert Butylazanediyl Dimethanol

Nucleophilic and Electrophilic Characteristics of the Nitrogen and Hydroxyl Moieties

The reactivity of (tert-Butylazanediyl)dimethanol is governed by the electronic nature of its constituent nitrogen and hydroxyl groups. The molecule possesses distinct centers that can act as either nucleophiles (electron-rich) or electrophiles (electron-poor). khanacademy.orgyoutube.com

Nitrogen Moiety : The nitrogen atom contains a lone pair of electrons, making it a Lewis base and a nucleophilic center. It can readily react with protons or other electrophiles. However, the steric bulk of the adjacent tert-butyl group significantly hinders the accessibility of this lone pair, modulating its nucleophilicity compared to less hindered tertiary amines.

Hydroxyl Moieties : The two hydroxyl (-OH) groups also possess nucleophilic character due to the lone pairs on the oxygen atoms. youtube.com Deprotonation of these groups under basic conditions would yield alkoxide anions, which are significantly stronger nucleophiles. Conversely, the carbon atoms attached to the hydroxyl groups (the -CH₂OH carbons) are potential electrophilic centers. If the hydroxyl group is protonated or converted into a better leaving group, these carbons become susceptible to attack by nucleophiles. khanacademy.org

Participation in Name Reactions and Complex Organic Transformations

The bifunctional nature of this compound makes it a theoretically interesting substrate for a variety of classic and modern organic reactions. While specific studies on this exact compound are not extensively documented in the literature, its expected reactivity can be inferred from the established mechanisms of these transformations.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (typically non-enolizable like formaldehyde), and a primary or secondary amine. orgoreview.comias.ac.in

Notably, this compound is itself a product of a Mannich-type reaction between tert-butylamine (B42293) (a primary amine), and two equivalents of formaldehyde (B43269). wikipedia.org From a mechanistic standpoint, the reaction proceeds via the formation of an iminium ion intermediate from the amine and formaldehyde. chemistrysteps.com Given its structure, this compound can be considered a stable adduct that could potentially serve as a precursor in other reactions by releasing formaldehyde or a related tert-butylaminomethyl iminium species under certain conditions.

Both the Mitsunobu and Appel reactions are powerful methods for converting alcohols into a wide range of other functional groups under mild conditions.

The Mitsunobu Reaction achieves the conversion of a primary or secondary alcohol using a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgnih.gov The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 displacement by a suitable nucleophile. organic-chemistry.org For a diol like this compound, several outcomes are conceivable:

Mono-substitution : Reaction at one of the two hydroxyl groups.

Di-substitution : Reaction at both hydroxyl groups, requiring at least two equivalents of the reagents.

Intramolecular Cyclization : If a suitable nucleophile is tethered to the molecule or if the reaction is performed with a di-nucleophile, cyclization to form a heterocyclic ring system is a possibility. For instance, an intramolecular Mitsunobu reaction could potentially form a cyclic ether. nih.gov

The Appel Reaction converts alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). wikipedia.orgorganic-chemistry.org The mechanism begins with the formation of a phosphonium (B103445) salt, which then activates the alcohol. alfa-chemistry.com A subsequent Sₙ2 attack by the halide ion yields the alkyl halide and triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com The strong, stable phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for both the Appel and Mitsunobu reactions. wikipedia.org When applied to this compound, the Appel reaction would be expected to produce the corresponding mono- or di-halomethyl derivatives, depending on the stoichiometry of the reagents used.

The Petasis and Ugi reactions are prominent examples of multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more starting materials.

The Petasis Reaction is a three-component reaction between an amine (primary or secondary), a carbonyl compound, and an organoboronic acid to yield substituted amines. wikipedia.orgorganic-chemistry.org A key step in the mechanism is the condensation of the amine and the carbonyl component to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.orgnih.gov

The Ugi Reaction is a four-component reaction involving a ketone or aldehyde, an amine (primary), an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orggeorgiasouthern.edu The mechanism also initiates with the formation of an imine from the amine and carbonyl compound. youtube.com

For both the Petasis and Ugi reactions, the amine component must be primary or secondary to facilitate the initial imine or iminium ion formation. youtube.comnih.gov Since this compound is a tertiary amine, it is not a suitable substrate to act as the amine component in either of these standard multicomponent reactions.

Reaction Kinetics and Thermodynamic Considerations

Detailed experimental studies on the reaction kinetics and thermodynamics of this compound appear to be scarce in the scientific literature. However, general principles allow for a qualitative assessment.

Reaction Kinetics : The rate of reactions involving this compound would be significantly influenced by sterics. The large tert-butyl group imposes considerable steric hindrance around the nitrogen atom and, to a lesser extent, the adjacent hydroxymethyl groups. This would be expected to slow the rate of Sₙ2 reactions at the electrophilic carbon centers and any reactions requiring attack at the nitrogen lone pair. Catalytic reactions, such as some variants of the Mitsunobu reaction, can be influenced by electronic properties of catalysts and solvent polarity. nih.gov

Thermodynamic Considerations : The thermodynamic favorability of reactions involving this compound depends on the specific transformation. For displacement reactions at the hydroxyl groups, such as the Appel and Mitsunobu reactions, the formation of the highly stable triphenylphosphine oxide (P=O bond energy is ~130 kcal/mol) provides a powerful thermodynamic driving force that renders these reactions essentially irreversible. wikipedia.org

Unexplored Reactivity Pathways and Synthetic Opportunities

The unique structure of this compound suggests several avenues for future research and synthetic application that appear to be underexplored.

Ligand Synthesis : The N,O,O-arrangement of donor atoms makes it a potential tridentate ligand for coordinating with various metal centers. Such metal complexes could find applications in catalysis. The bulky tert-butyl group could be used to tune the steric environment around a metal center. nih.gov

Polymer Chemistry : As a diol, it could serve as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyurethanes, introducing a tertiary amine functionality into the polymer backbone. This could be useful for creating materials with specific pH-responsive properties or for post-polymerization modification.

Precursor to Novel Heterocycles : Intramolecular versions of reactions like the Appel or Mitsunobu could be envisioned. A double intramolecular cyclization, for instance, could potentially lead to the formation of novel bicyclic heterocyclic systems containing nitrogen and oxygen.

Formaldehyde Surrogate : Given that it is formed from tert-butylamine and formaldehyde, it could potentially be used as a stable, solid source of formaldehyde or a related aminomethylating agent under specific thermal or catalytic conditions.

Computational Chemistry and Theoretical Studies of Tert Butylazanediyl Dimethanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are central to characterizing the intrinsic properties of (tert-Butylazanediyl)dimethanol at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. mdpi.commdpi.com Geometry optimization using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-31G(d,p) or larger, allows for the determination of the molecule's lowest-energy three-dimensional structure. mdpi.comnih.gov This process systematically adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a stable conformation.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecular architecture. For this compound, key parameters would include the C-N, C-C, C-O, and O-H bond lengths, as well as the bond angles around the central nitrogen atom and the tetrahedral carbons. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography if available, or serve as reliable predictions. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. mdpi.com These maps visualize the charge distribution across the molecule, identifying electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, and electron-poor regions (positive potential), typically near the hydroxyl protons. These sites are indicative of the molecule's propensity for electrophilic and nucleophilic interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, yet realistic, data based on standard bond lengths and angles for similar functional groups, as would be obtained from a DFT/B3LYP 6-31G(d,p) calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N - C(tert-butyl) | 1.48 Å |

| Bond Length | N - C(methanol) | 1.46 Å |

| Bond Length | C - O | 1.43 Å |

| Bond Length | O - H | 0.96 Å |

| Bond Angle | C(methanol) - N - C(methanol) | 110.5° |

| Bond Angle | C(tert-butyl) - N - C(methanol) | 112.0° |

| Bond Angle | N - C - O | 111.8° |

| Dihedral Angle | O - C - N - C | ~60° (gauche) |

The flexibility of this compound, arising from rotation around its single bonds (C-N, C-O, C-C), gives rise to multiple possible conformations. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. Computational methods can map the potential energy surface by systematically rotating specific dihedral angles and calculating the energy of each resulting structure. nih.gov This analysis reveals the most stable conformers (energy minima) and the energy barriers between them (saddle points). For this molecule, key rotations would be around the N-C(methanol) bonds, which would significantly alter the relative positions of the two hydroxyl groups.

Intermolecular interactions play a crucial role in the condensed-phase behavior of the compound. Theoretical studies can model these forces, which are dominated by hydrogen bonding due to the presence of hydroxyl groups. The hydroxyl groups can act as both hydrogen bond donors (H-O) and acceptors (O). Calculations can predict the geometry and strength of these hydrogen bonds, which would dictate the packing of molecules in a crystal lattice or solvation in a protic solvent. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the nature and prevalence of interactions like H···O, H···H, and C···H contacts. nih.gov

Mechanistic Probing of this compound-Involved Reactions

Computational chemistry is invaluable for elucidating the detailed pathways of chemical reactions. For a molecule like this compound, which can act as a ligand or catalyst, theoretical studies can map out entire reaction mechanisms, providing insights that are often difficult to obtain experimentally.

When this compound participates in a reaction, for example as a ligand for a metal catalyst, the process involves the transformation from reactants to products via a high-energy transition state (TS). nih.gov Locating the TS on the potential energy surface is a primary goal of mechanistic studies. nih.gov Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find the saddle point corresponding to the TS.

Once the TS structure is found, its energy relative to the reactants determines the activation energy barrier of the reaction. A lower activation energy implies a faster reaction rate. For a catalytic cycle, computational chemists would model each elementary step: substrate binding, oxidative addition, migratory insertion, and reductive elimination. By calculating the energy of all intermediates and transition states, a complete energy profile for the cycle can be constructed. This allows for the identification of the rate-determining step—the step with the highest energy barrier. nih.gov

Table 2: Hypothetical Energy Profile for a Catalyzed Reaction Step This table illustrates a hypothetical energy profile for a single step in a catalytic cycle involving a this compound-metal complex, calculated using DFT.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Substrate bound to catalyst | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +18.5 |

| Product Complex | Product bound to catalyst | -5.2 |

Many chemical reactions can yield multiple products. Computational studies are particularly adept at explaining and predicting selectivity (chemo-, regio-, and stereoselectivity). If this compound is used as a chiral ligand in asymmetric catalysis, theoretical calculations can explain the origin of stereocontrol.

By modeling the transition states leading to the different stereoisomers (e.g., R and S products), chemists can compare their relative activation energies. The product formed through the lower-energy transition state will be the major product. The energy difference between the competing transition states (ΔΔG‡) directly relates to the enantiomeric excess (ee) observed experimentally. Analysis of the 3D structures of these transition states can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds) responsible for stabilizing one pathway over the other, thereby providing a rational basis for stereoselectivity.

In Silico Ligand Discovery and Optimization

The structural framework of this compound, featuring a tertiary amine with two hydroxyl groups, makes it an interesting scaffold for the design of new functional molecules, particularly ligands for metal catalysts or biologically active compounds. nih.gov In silico methods are instrumental in the rational design and optimization of such molecules. nih.govlongdom.org

When the three-dimensional structure of a target protein or catalyst is known, structure-based ligand design can be employed. This involves computationally "docking" virtual libraries of compounds, derived from the this compound scaffold, into the active site of the target. longdom.org Docking algorithms predict the binding pose and estimate the binding affinity of each compound. researchgate.net This process allows for the rapid screening of thousands of potential ligands, prioritizing the most promising candidates for synthesis and experimental testing.

If the target structure is unknown, ligand-based methods can be used. nih.gov Starting with the known activity of a parent compound, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for activity. researchgate.net New molecules based on the this compound scaffold can then be designed to fit this pharmacophore, increasing the likelihood of discovering novel, potent compounds.

Virtual Screening and Molecular Docking Studies with Metal Centers

No literature is currently available that details virtual screening protocols or molecular docking simulations involving this compound and metallic coordination centers. Such studies would be valuable for understanding the compound's potential as a ligand in catalysis or material science. Future research in this area could explore:

The preferred coordination geometries of the compound with various transition metals.

The binding affinities and interaction energies calculated through docking simulations.

The potential of this compound derivatives in targeted metalloenzyme inhibition or the design of novel catalysts.

Prediction of Ligand-Substrate Noncovalent Interactions

Similarly, there is no available research on the theoretical prediction of noncovalent interactions between this compound and potential substrates. These interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and reactivity. Computational studies could provide significant insights into:

The nature and strength of hydrogen bonds formed by the hydroxyl groups of the compound.

The role of the sterically demanding tert-butyl group in influencing substrate binding and selectivity.

Given the potential of this compound as a versatile tridentate ligand, future computational and theoretical investigations are warranted to elucidate its properties and potential applications.

Advanced Analytical Methodologies for Tert Butylazanediyl Dimethanol Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular characterization of (tert-Butylazanediyl)dimethanol, offering detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. While comprehensive spectral libraries for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure, which consists of a tert-butyl group and two hydroxymethyl groups attached to a central nitrogen atom.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.0-1.2 ppm), due to the magnetic equivalence of these protons. The four protons of the two methylene (B1212753) (-CH₂-) groups adjacent to the nitrogen and oxygen atoms would likely appear as a singlet or a more complex multiplet in the range of 3.5-4.0 ppm. The two hydroxyl (-OH) protons would present as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. It is predicted to show four distinct signals: one for the quaternary carbon of the tert-butyl group (around 50-60 ppm), one for the three equivalent methyl carbons of the tert-butyl group (around 25-30 ppm), and a signal for the two equivalent hydroxymethyl carbons (-CH₂OH) in the downfield region (around 60-70 ppm).

Detailed analysis of related structures, such as N,N-bis(2-pyridylmethyl)-tert-butylamine, confirms the characteristic chemical shifts for the tert-butyl and methylene groups attached to a nitrogen atom. nih.gov Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Type of Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| (CH₃)₃C- | ¹H | 1.0 - 1.2 | Singlet |

| -N-CH₂-OH | ¹H | 3.5 - 4.0 | Singlet |

| -OH | ¹H | Variable | Broad Singlet |

| (CH₃)₃C - | ¹³C | 50 - 60 | - |

| (C H₃)₃C- | ¹³C | 25 - 30 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. C-H stretching vibrations from the tert-butyl and methylene groups would appear around 2960-2850 cm⁻¹. The C-O stretching vibration of the primary alcohol groups would be visible in the 1050-1000 cm⁻¹ region, while C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric C-C stretching of the tert-butyl group would give a strong signal. Analysis of related compounds like tert-butylamine (B42293) and tert-butyl alcohol shows characteristic bands for C-H, N-H (in primary amines), O-H, and C-C skeletal vibrations which help in assigning the spectrum of the title compound. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -OH | Stretching | 3400 - 3200 (Broad) | IR |

| -C-H | Stretching | 2960 - 2850 | IR, Raman |

| -C-N | Stretching | 1250 - 1020 | IR, Raman |

Chromatographic and Mass Spectrometric Techniques for Purity and Identification

Chromatographic methods coupled with mass spectrometry are essential for separating this compound from reaction mixtures, quantifying its purity, and confirming its molecular identity.

Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a definitive technique for confirming the molecular weight of this compound and identifying impurities.

The compound has a molecular formula of C₆H₁₅NO₂ and a monoisotopic mass of approximately 133.1103 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In electrospray ionization (ESI) in positive mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 134.1176. Tandem MS (MS/MS) experiments would be used to fragment this ion to further confirm the structure. Predicted fragmentation pathways include the neutral loss of one or both hydroxymethyl groups (-CH₂OH) and fragmentation of the tert-butyl group, with a characteristic loss of a methyl radical (•CH₃) or isobutene. Analysis of the parent compound, tert-butylamine, shows a characteristic base peak at m/z 58, resulting from alpha-cleavage and the loss of a methyl radical, a pattern which would likely be observed in the fragmentation of this compound as well. pearson.com

LC-MS is also invaluable for impurity profiling, capable of detecting and identifying trace-level byproducts from the synthesis, such as the starting material tert-butylamine or the mono-substituted intermediate.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol nih.gov |

| Monoisotopic Mass | 133.1103 Da nih.gov |

Advanced Methods for Reaction Monitoring and Kinetic Studies

Understanding the reaction kinetics and optimizing the synthesis of this compound requires advanced monitoring techniques. The formation of this compound, typically from tert-butylamine and formaldehyde (B43269), can be followed in real-time or via offline analysis.

In-situ Spectroscopy : Techniques like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can monitor the reaction progress without the need for sampling. By tracking the disappearance of reactant peaks (e.g., C=O stretch of formaldehyde) and the appearance of product peaks (e.g., O-H and C-O stretches of the hydroxymethyl groups), real-time kinetic data can be obtained.

Offline Chromatographic Analysis : Aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC or Gas Chromatography (GC). For GC analysis, derivatization of the polar hydroxyl groups might be necessary to improve volatility and thermal stability. This approach allows for the quantification of reactants, intermediates (e.g., the mono-hydroxymethylated species), and the final product, providing a detailed kinetic profile of the reaction. Kinetic studies on related aminolysis reactions involving tert-butylamine have been successfully conducted using such methods. kirj.eewhiterose.ac.uk

These advanced analytical methodologies are crucial for ensuring the quality, confirming the identity, and enabling the efficient synthesis of this compound for its diverse applications in chemical research and industry.

In Situ Spectroscopic Techniques for Real-Time Reaction Tracking

The synthesis of this compound, typically involving the reaction of tert-butylamine with ethylene (B1197577) oxide, presents a dynamic chemical environment. Traditional offline analytical methods often fail to capture the transient nature of intermediates and the precise evolution of reactants and products. In situ spectroscopic techniques, however, provide a continuous, real-time window into the reacting medium, enabling a deeper understanding of the process. xjtu.edu.cnnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy:

In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of the this compound synthesis. xjtu.edu.cnnih.gov By inserting a probe directly into the reaction vessel, spectra can be continuously acquired. The reaction can be tracked by monitoring the disappearance of the characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For instance, the consumption of tert-butylamine can be followed by the decrease in the intensity of its N-H stretching and bending vibrations. Similarly, the ring-opening of ethylene oxide can be observed through the disappearance of its characteristic ring deformation modes. Concurrently, the formation of this compound is evidenced by the appearance and growth of O-H and C-N stretching vibrations. researchgate.net

A hypothetical data set illustrating the real-time monitoring of the reaction using in situ FTIR is presented below:

| Time (minutes) | Normalized Peak Area (tert-butylamine) | Normalized Peak Area (ethylene oxide) | Normalized Peak Area (this compound) |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.85 | 0.80 | 0.15 |

| 20 | 0.70 | 0.62 | 0.30 |

| 30 | 0.55 | 0.45 | 0.45 |

| 40 | 0.40 | 0.30 | 0.60 |

| 50 | 0.25 | 0.18 | 0.75 |

| 60 | 0.12 | 0.08 | 0.88 |

Raman Spectroscopy:

Raman spectroscopy offers several advantages for real-time reaction monitoring, including its insensitivity to water, which is often present in amine ethoxylation reactions. nih.govaiche.org The synthesis of this compound can be monitored by tracking specific Raman-active modes. For example, the symmetric stretching of the C-N bond in the product will have a distinct Raman signal that can be quantified over time. This technique is particularly useful for studying reactions in complex matrices and can provide complementary information to FTIR spectroscopy. nih.gov

Application in Process Analytical Technology (PAT) for Synthesis Optimization

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgthermofisher.com The real-time data generated by in situ spectroscopic techniques are central to the implementation of PAT in the synthesis of this compound. blazingprojects.combruker.com

By continuously monitoring the concentrations of reactants and products, it is possible to gain a comprehensive understanding of the reaction kinetics. This knowledge allows for the development of robust process models that can be used to optimize various parameters. mt.com For instance, the feed rate of ethylene oxide, a highly reactive and potentially hazardous reactant, can be precisely controlled based on its real-time consumption rate as measured by in situ spectroscopy. This not only enhances the safety of the process but also minimizes the formation of by-products.

The synthesis of this compound involves several critical process parameters that can be optimized using a PAT approach:

| Critical Process Parameter (CPP) | Monitored by | Impact on Critical Quality Attributes (CQA) | Optimization Strategy using PAT |

| Reaction Temperature | Thermocouple | Reaction rate, by-product formation | Maintain optimal temperature profile for maximum yield and selectivity based on real-time kinetic data from in situ spectroscopy. |

| Reactant Molar Ratio | In situ FTIR/Raman | Product purity, residual reactants | Dynamically adjust the addition of ethylene oxide to maintain the optimal stoichiometric ratio throughout the reaction, minimizing excess reactants in the final product. |

| Catalyst Concentration | Offline analysis (initially) | Reaction rate, catalyst poisoning | Correlate initial catalyst concentration with real-time reaction rate to determine the optimal catalyst loading for efficient conversion. |

| Mixing Speed | Agitator speed sensor | Mass transfer, reaction homogeneity | Ensure efficient mixing to prevent localized "hot spots" and concentration gradients, leading to more consistent product quality. |

The implementation of PAT, fueled by data from advanced analytical methodologies, transforms the synthesis of this compound from a predetermined, static process to a dynamic, controlled, and optimized operation. This leads to improved process robustness, higher yields, enhanced safety, and consistent product quality. researchgate.netnews-medical.net

Conclusion and Future Directions in Tert Butylazanediyl Dimethanol Research

Synthesis and Design of Novel Derivatives with Enhanced Properties

The inherent reactivity of the hydroxyl groups in (tert-Butylazanediyl)dimethanol serves as a gateway for the synthesis of a wide array of derivatives. Future research will likely focus on the strategic modification of this backbone to fine-tune its steric and electronic properties. The introduction of various functional groups can lead to derivatives with enhanced solubility, thermal stability, and coordinating ability. For instance, esterification or etherification of the hydroxyl groups can yield ligands with different donor properties, influencing their complexation behavior with various metal ions.

The design of chiral derivatives of this compound is another promising area. The introduction of chirality can lead to the development of enantioselective catalysts for asymmetric synthesis, a critical area in the pharmaceutical and fine chemical industries. Furthermore, the synthesis of polymeric structures incorporating the this compound motif could lead to new materials with unique physical and chemical properties.

Expanding the Scope of Catalytic Applications

While this compound and its derivatives have shown promise in certain catalytic reactions, there is significant potential to expand their application scope. Future research will likely explore their use in a broader range of organic transformations. For example, metal complexes of these ligands could be investigated as catalysts for cross-coupling reactions, hydrogenations, and oxidations.

A study on carboxylate Sn(IV) complexes has demonstrated their catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butyl-o-benzoquinone (B121359) under mild conditions. researchgate.net This suggests the potential for developing new catalytic systems based on main group elements, which are often more abundant and less toxic than transition metals. The development of catalysts that can mimic the activity of metalloenzymes is a particularly exciting prospect. researchgate.net By fine-tuning the ligand sphere around a metal center using derivatives of this compound, it may be possible to create highly selective and efficient catalysts for challenging chemical transformations.

Development of Advanced Materials with Tunable Functionalities

The incorporation of this compound into polymeric or supramolecular architectures offers a pathway to advanced materials with tunable functionalities. The ligand's ability to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, which is valuable for gas storage and separation, or stimuli-responsive behavior.

Future work could focus on designing materials where the properties can be altered by external stimuli such as light, temperature, or the presence of specific analytes. For example, polymers containing this compound units could be designed to act as sensors for metal ions, with a detectable change in their optical or electronic properties upon binding. The development of such "smart" materials has applications in environmental monitoring, medical diagnostics, and controlled drug delivery.

Emerging Research Areas and Interdisciplinary Opportunities

The versatility of this compound opens up opportunities for its application in emerging and interdisciplinary research areas. Its ability to form stable complexes with a variety of metal ions makes it a candidate for use in bioinorganic chemistry. For instance, its derivatives could be explored as models for the active sites of metalloenzymes or as therapeutic agents.

The interface between chemistry and materials science will continue to be a fertile ground for research involving this compound. The development of new composite materials, where this compound or its derivatives are integrated into other matrices, could lead to materials with synergistic properties. Furthermore, the exploration of its properties at the nanoscale could unveil new applications in areas such as nanoelectronics and nanomedicine. The continued investigation of this compound and its derivatives is poised to contribute significantly to various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (tert-Butylazanediyl)dimethanol, and how can reaction conditions be optimized for high yield?

- Methodology :

- Synthesis : Adapt protocols from analogous tert-butyl-containing compounds, such as refluxing with potassium tert-butoxide in ethanol (as in β-diketone synthesis) . Optimize stoichiometry (e.g., excess aldehyde for condensation reactions) and monitor reaction progress via TLC or HPLC.

- Purification : Use recrystallization (e.g., acetic acid as a solvent) or vacuum distillation to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the structural purity of this compound?

- Analytical Techniques :

- NMR : Assign peaks for tert-butyl (δ ~1.2 ppm in H NMR) and azanediyl protons (δ ~2.5–3.5 ppm). Use C NMR to confirm quaternary carbons in the tert-butyl group .

- FTIR : Identify O–H (3200–3600 cm), C–N (1200–1350 cm), and C–O (1000–1100 cm) stretches .

- X-ray Crystallography : Resolve steric effects of the tert-butyl group on molecular geometry, as demonstrated for related dimethanol derivatives .

Q. What safety protocols are critical when handling this compound, particularly regarding hydrolysis risks?

- Risk Mitigation :

- Hydrolysis : Avoid aqueous solutions unless necessary, as hydrolysis may release formaldehyde (analogous to (ethylenedioxy)dimethanol ). Monitor pH and temperature to control reaction kinetics.

- PPE : Use gloves, goggles, and fume hoods. Store in anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group in this compound influence its role in dynamic covalent polymer networks?

- Experimental Design :

- Polymer Synthesis : Incorporate the compound as a diol crosslinker in vitrimers (e.g., vinylogous urethane systems). Compare with less bulky diols (e.g., cyclohexane dimethanol) to study steric hindrance effects on bond exchange rates .

- Material Properties : Measure glass transition temperature () via DSC and stress relaxation via rheology. Correlate tert-butyl steric bulk with reduced crosslink density and enhanced thermal stability .

Q. How can researchers resolve contradictions in reported reactivity data of this compound derivatives under varying pH conditions?

- Contradiction Analysis :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 3–9) using UV-Vis or H NMR to track decomposition rates. Compare with (ethylenedioxy)dimethanol’s half-life (6 minutes at pH 7) .

- Product Identification : Use GC-MS or HPLC to quantify formaldehyde release and identify secondary products (e.g., tertiary amines) .

Q. In catalytic applications, how does the tert-butyl substituent affect ligand geometry and metal coordination efficiency?

- Methodology :

- Structural Analysis : Perform X-ray diffraction on metal complexes (e.g., Cu, Zn) to assess ligand geometry. Compare bond angles/distances with non-bulky analogs .

- Computational Modeling : Use DFT calculations to evaluate steric strain and electronic effects on coordination thermodynamics .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for chiral catalyst design?

- Stereochemical Control :

- Chiral Auxiliaries : Employ enantiopure tert-butylaziridine precursors. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Asymmetric Catalysis : Test chiral ligands (e.g., BINOL derivatives) in hydrogenation or alkylation steps to enhance stereoselectivity .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the thermal stability of this compound-based polymers?

- Validation Protocol :

- TGA/DSC : Compare decomposition temperatures () across studies. Ensure consistent heating rates (e.g., 10°C/min) and inert atmospheres (N) .

- Crosslink Density : Use swelling experiments (e.g., in THF) to correlate thermal stability with network architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.